(4,4-Dimethyloxetan-2-yl)methanamine
Overview
Description
“(4,4-Dimethyloxetan-2-yl)methanamine” is a chemical compound with the molecular formula C6H13NO . It belongs to the oxetane family. It has a molecular weight of 115.18 and is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code of “(4,4-Dimethyloxetan-2-yl)methanamine” is 1S/C6H13NO/c1-6(2)3-5(4-7)8-6/h5H,3-4,7H2,1-2H3 . The InChI key is JDVXFWBTLQEYPW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4,4-Dimethyloxetan-2-yl)methanamine” is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- Synthesis of 1,3-Dithiolane Compounds : A novel compound, N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, was synthesized, showcasing the versatility of nitrogen-containing compounds in synthesizing cyclic structures with potential applications in material science and pharmacology (Zhai Zhi-we, 2014).
Mechanistic Insights into Chemical Reactions
- Electron-Transfer Mediated Reactions : The study on (Anthracen-9-yl)methanamines revealed insights into single electron-transfer mediated C–N bond cleavage, important for understanding reaction mechanisms in organic synthesis (J. Vadakkan et al., 2005).
Development of Anticancer Agents
- Anticancer Activity of Metal Complexes : Research on palladium (Pd)II and platinum (Pt)II complexes based on Pyrrole Schiff Bases explored their anticancer activity against various human cancer cell lines, highlighting the potential of these complexes in medicinal chemistry (S. Mbugua et al., 2020).
Insights into Combustion Chemistry
- Unimolecular Kinetics of Peroxy Radicals : The study of 2,4-dimethyloxetanyl peroxy radicals provided valuable information on the kinetics of cyclic ether intermediates in low-temperature combustion, offering insights into the combustion processes of n-pentane (Anna C. Doner et al., 2022).
Antidepressant Drug Candidates
- Biased Agonists of Serotonin Receptors : The design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as biased agonists of serotonin 5-HT1A receptors, with potential as antidepressant drug candidates, emphasizes the importance of targeted receptor modulation in drug discovery (J. Sniecikowska et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(4,4-dimethyloxetan-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)3-5(4-7)8-6/h5H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVXFWBTLQEYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(O1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Dimethyloxetan-2-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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